molecular formula C8H8N2O3 B6613653 3-(hydrazinecarbonyl)benzoic acid CAS No. 26175-71-3

3-(hydrazinecarbonyl)benzoic acid

Cat. No.: B6613653
CAS No.: 26175-71-3
M. Wt: 180.16 g/mol
InChI Key: QPUVFEMYORGPAE-UHFFFAOYSA-N
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Description

3-(hydrazinecarbonyl)benzoic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzoic acid, where a hydrazinecarbonyl group is attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinecarbonyl)benzoic acid typically involves the reaction of 3-carboxybenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinecarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(hydrazinecarbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(hydrazinecarbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminocarbonyl)benzoic acid
  • 3-(methylcarbonyl)benzoic acid
  • 3-(nitrocarbonyl)benzoic acid

Uniqueness

3-(hydrazinecarbonyl)benzoic acid is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

3-(hydrazinecarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-2-1-3-6(4-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVFEMYORGPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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